molecular formula C21H26N2O B5677105 3-(3,3-diphenylpiperidin-1-yl)-N-methylpropanamide

3-(3,3-diphenylpiperidin-1-yl)-N-methylpropanamide

Cat. No. B5677105
M. Wt: 322.4 g/mol
InChI Key: BBJAUBVITASYOD-UHFFFAOYSA-N
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Description

The study of chemical compounds like "3-(3,3-diphenylpiperidin-1-yl)-N-methylpropanamide" often involves a detailed examination of their synthesis, molecular structure, chemical and physical properties. Such compounds are of interest due to their potential applications in various fields, including medicinal chemistry, materials science, and pharmacology.

Synthesis Analysis

Synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules to achieve the desired structural complexity and functionalization. For example, the synthesis of related piperidine derivatives has been reported through various strategies, including catalytic hydrogenation of enamides to yield 3-aminopiperidine derivatives with high enantioselectivity (Royal et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information on the compound's molecular framework, stereochemistry, and functional groups. For instance, crystal structure analysis of diphenylpiperidine derivatives reveals the conformation and spatial arrangement of molecular components (Raghuvarman et al., 2014).

properties

IUPAC Name

3-(3,3-diphenylpiperidin-1-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-22-20(24)13-16-23-15-8-14-21(17-23,18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-12H,8,13-17H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJAUBVITASYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCN1CCCC(C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3-diphenylpiperidin-1-yl)-N-methylpropanamide

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